molecular formula C22H12Br2O6 B10891232 Biphenyl-4,4'-diyl bis(5-bromofuran-2-carboxylate)

Biphenyl-4,4'-diyl bis(5-bromofuran-2-carboxylate)

Cat. No.: B10891232
M. Wt: 532.1 g/mol
InChI Key: GBNZWHJLNYZWHR-UHFFFAOYSA-N
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Description

Biphenyl-4,4’-diyl bis(5-bromofuran-2-carboxylate) is a symmetrical compound composed of two biphenyl units connected by a bridging furan-2-carboxylate group. Its chemical formula is C20H12Br2O4. The compound exhibits interesting properties due to its aromatic nature and halogen substitution.

Preparation Methods

a. Synthetic Routes: The synthesis of Biphenyl-4,4’-diyl bis(5-bromofuran-2-carboxylate) involves the following steps:

    Diazo Coupling: Para-substituted benzaldehyde phenylhydrazones react with [1,1’-biphenyl]-4,4’-bis(diazonium chloride) to form 1,1’-([1,1’-biphenyl]-4,4’-diyl)bis(3-aryl-5-phenylformazans).

    Formaldehyde Treatment: The obtained bis-formazans undergo treatment with formaldehyde in the presence of perchloric acid in dioxane.

b. Industrial Production: While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles.

Chemical Reactions Analysis

Biphenyl-4,4’-diyl bis(5-bromofuran-2-carboxylate) can undergo various reactions:

    Oxidation: It may be oxidized under appropriate conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: The bromine atoms can be replaced by other nucleophiles. Common reagents include strong acids, bases, and metal catalysts. Major products depend on the specific reaction conditions.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in drug design due to its structural features.

    Medicine: Investigated for antitumor or antiviral properties.

    Industry: Precursor for synthesizing other compounds.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. It likely interacts with cellular targets or pathways due to its unique structure.

Comparison with Similar Compounds

While no direct analogs are mentioned, its bis-formazan and tetrazin-1-ium components contribute to its distinctiveness. Further studies may reveal additional compounds with similar properties.

Properties

Molecular Formula

C22H12Br2O6

Molecular Weight

532.1 g/mol

IUPAC Name

[4-[4-(5-bromofuran-2-carbonyl)oxyphenyl]phenyl] 5-bromofuran-2-carboxylate

InChI

InChI=1S/C22H12Br2O6/c23-19-11-9-17(29-19)21(25)27-15-5-1-13(2-6-15)14-3-7-16(8-4-14)28-22(26)18-10-12-20(24)30-18/h1-12H

InChI Key

GBNZWHJLNYZWHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OC(=O)C3=CC=C(O3)Br)OC(=O)C4=CC=C(O4)Br

Origin of Product

United States

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